Sunepitron

Catalog No.
S565301
CAS No.
131831-03-3
M.F
C17H23N5O2
M. Wt
329.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sunepitron

CAS Number

131831-03-3

Product Name

Sunepitron

IUPAC Name

1-[[(7S,9aS)-2-pyrimidin-2-yl-1,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazin-7-yl]methyl]pyrrolidine-2,5-dione

Molecular Formula

C17H23N5O2

Molecular Weight

329.4 g/mol

InChI

InChI=1S/C17H23N5O2/c23-15-4-5-16(24)22(15)11-13-2-3-14-12-21(9-8-20(14)10-13)17-18-6-1-7-19-17/h1,6-7,13-14H,2-5,8-12H2/t13-,14-/m0/s1

InChI Key

UXWBIYCPUVWKHP-KBPBESRZSA-N

SMILES

Array

Synonyms

sunepitron

Canonical SMILES

C1CC2CN(CCN2CC1CN3C(=O)CCC3=O)C4=NC=CC=N4

Isomeric SMILES

C1C[C@H]2CN(CCN2C[C@H]1CN3C(=O)CCC3=O)C4=NC=CC=N4

structure in first source

Sunepitron (CAS 131831-03-3), often procured as its highly soluble hydrochloride salt (CAS 148408-65-5), is a specialized neuropharmacological agent characterized by its dual action as a 5-HT1A autoreceptor agonist and an α2-adrenergic receptor antagonist [1]. Originally developed for complex mood disorders, it has become a critical reference material in neurochemistry and drug metabolism and pharmacokinetics (DMPK) workflows. For industrial and laboratory buyers, Sunepitron's value lies in its established reversed-phase liquid chromatography (RP-LC) purity standards, its distinct pyrimidine ring-cleavage metabolic signature, and its clean off-target profile at α1-adrenoceptors[2]. These properties make it a highly reproducible baseline compound for validating LC/MS/MS assays and conducting multi-target CNS receptor modeling without the confounding hemodynamic effects of broader-spectrum alternatives [3].

Procuring a generic 5-HT1A partial agonist, such as buspirone or gepirone, as a substitute for Sunepitron fundamentally compromises experimental design in dual-pathway models. While standard azapirones effectively target 5-HT1A, they lack Sunepitron's potent α2-adrenergic receptor antagonism, forcing researchers to co-administer a second agent (e.g., idazoxan) and thereby introducing complex drug-drug interaction variables [1]. Furthermore, from an analytical chemistry perspective, Sunepitron undergoes a distinct pyrimidine ring-cleavage metabolic pathway rather than defaulting to the ubiquitous 1-(2-pyrimidinyl)piperazine (1-PP) metabolite seen with buspirone[2]. Substituting Sunepitron with a simpler analog therefore invalidates DMPK assays designed to track these specific regioisomeric glucuronides via LC/MS/MS, while also altering the baseline aqueous solubility parameters established for Sunepitron hydrochloride in standardized RP-LC workflows [3].

Standardized Purity Evaluation and Formulation Compatibility

For procurement requiring high-reproducibility batch testing, Sunepitron hydrochloride (CAS 148408-65-5) provides greater analytical reliability than the free base (CAS 131831-03-3). The hydrochloride salt's enhanced aqueous solubility enables validated reversed-phase liquid chromatography (RP-LC) utilizing a reference standard composite [1]. This ensures precise assay and purity evaluation critical for downstream formulation, a standardization not readily achievable with the less soluble free base [1].

Evidence DimensionAnalytical processability and aqueous solubility
Target Compound DataSunepitron hydrochloride (highly soluble, validated RP-LC purity evaluation)
Comparator Or BaselineSunepitron free base (lower solubility, non-standardized for RP-LC)
Quantified DifferenceEnables validated RP-LC reference standard composite assay
ConditionsReversed-phase liquid chromatography (RP-LC) formulation workflows

Procuring the hydrochloride salt ensures immediate compatibility with standardized RP-LC purity workflows, reducing analytical validation time for formulation scientists.

Dual-Target Receptor Pharmacology for Complex CNS Assays

Unlike standard azapirones such as buspirone, which act primarily as 5-HT1A partial agonists, Sunepitron provides a validated dual-mechanism profile. It functions as both a 5-HT1A autoreceptor agonist (Ki ~ 92 nM) and an α2-adrenergic receptor antagonist (Ki ~ 114 nM) [1]. This dual activity makes it an efficient procurement choice for in vitro and in vivo models requiring simultaneous modulation of serotonergic and noradrenergic pathways without requiring co-administration of two separate agents [1].

Evidence DimensionReceptor binding profile (α2-adrenergic antagonism)
Target Compound DataSunepitron (α2 Ki ~ 114 nM, dual 5-HT1A/α2 action)
Comparator Or BaselineBuspirone (lacks clinically relevant α2-adrenergic antagonism)
Quantified DifferencePresence of potent α2 antagonism alongside 5-HT1A agonism
ConditionsIn vitro radioligand binding assays

Eliminates the need for multi-drug cocktails in neuropharmacological models requiring simultaneous 5-HT1A activation and α2 blockade.

Minimized α1-Adrenoceptor Interference in Hemodynamic Models

In systemic in vivo models, off-target α1-adrenoceptor binding often confounds CNS data via hypotensive effects. Sunepitron demonstrates exceptionally low affinity for the human α1A-adrenoceptor (log Kd = -5.78 ± 0.06), in stark contrast to high-affinity binders like doxazosin (log Kd = -8.58) [1]. This quantitative lack of α1A affinity ensures that Sunepitron can be utilized in behavioral and neurochemical assays with minimal risk of α1-mediated vascular interference [1].

Evidence Dimensionα1A-adrenoceptor binding affinity (log Kd)
Target Compound DataSunepitron (log Kd = -5.78 ± 0.06)
Comparator Or BaselineDoxazosin (log Kd = -8.58)
Quantified Difference~2.8 log units lower affinity for the α1A-adrenoceptor
ConditionsSaturation binding assays in CHO cells expressing human α1A-adrenoceptors

Ensures cleaner data in whole-animal behavioral assays by avoiding the confounding hypotensive effects common to many CNS-active compounds.

Distinctive LC/MS/MS Pharmacokinetic Tracking via Pyrimidine Cleavage

For DMPK workflows, Sunepitron offers a highly specific metabolic signature. Unlike typical azapirones that primarily yield 1-(2-pyrimidinyl)piperazine (1-PP), Sunepitron undergoes distinct pyrimidine ring cleavage, yielding specific regioisomeric glucuronides and ring-cleaved metabolites (with mean Cmax values up to 143.2 ng/mL in primate models)[1]. This allows for high-resolution differentiation and tracking via LC/MS/MS, making it a reliable reference compound for studying atypical pyrimidine metabolism [1].

Evidence DimensionPrimary metabolic pathway and detection
Target Compound DataSunepitron (Distinct pyrimidine ring-cleaved metabolites, Cmax 143.2 ng/mL)
Comparator Or BaselineStandard azapirones (e.g., buspirone yielding common 1-PP metabolite)
Quantified DifferenceGeneration of trackable ring-cleaved regioisomeric glucuronides
ConditionsIn vivo mammalian metabolism and LC/MS/MS quantification

Provides a trackable metabolic signature for DMPK laboratories validating LC/MS/MS assays for complex ring-cleavage pathways.

Validation of RP-LC Purity Workflows in Pharmaceutical Manufacturing

Because Sunepitron hydrochloride has a thoroughly documented reference standard composite methodology, it is a highly reliable candidate for calibrating and validating reversed-phase liquid chromatography (RP-LC) systems in quality control laboratories [1]. Procuring the hydrochloride salt ensures immediate compatibility with these established analytical protocols, reducing assay development time.

DMPK Profiling of Atypical Pyrimidine Ring Cleavage

Sunepitron is recommended for drug metabolism and pharmacokinetics (DMPK) laboratories developing LC/MS/MS assays to detect complex regioisomeric glucuronides [2]. Its distinct pyrimidine ring-cleavage pathway provides a trackable metabolic signature, serving as a rigorous positive control compared to standard azapirones that only yield the common 1-PP metabolite.

Single-Agent Dual Serotonergic/Noradrenergic Modulation Assays

In neuropharmacological screening where simultaneous 5-HT1A agonism and α2-adrenergic antagonism are required, Sunepitron eliminates the need for multi-drug cocktails [3]. Its balanced dual affinity allows researchers to probe complex mood disorder pathways in vitro without the compounding variables introduced by using buspirone and an independent α2 blocker.

Behavioral Assays Requiring Hemodynamic Stability

For whole-animal behavioral models where off-target hypotensive effects would confound results, Sunepitron is a well-suited agent compared to broader-spectrum tricyclics. Its quantitatively proven low affinity for the α1A-adrenoceptor (log Kd = -5.78) ensures that observed behavioral changes are driven by CNS modulation rather than peripheral vascular interference [4].

XLogP3

0.2

Hydrogen Bond Acceptor Count

6

Exact Mass

329.18517499 Da

Monoisotopic Mass

329.18517499 Da

Heavy Atom Count

24

UNII

2GT50C8U60

Wikipedia

Sunepitron

Dates

Last modified: 07-20-2023

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